![molecular formula C18H13N3O4S B2963969 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide CAS No. 391221-26-4](/img/structure/B2963969.png)
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide
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Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are being studied extensively.
Scientific Research Applications
Anticonvulsant Properties
Studies have highlighted the anticonvulsive activity of derivatives of 1,3,4-thiadiazole, indicating that such compounds, including those similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide, could be promising in the development of new anticonvulsant drugs. One particular substance, synthesized by NUPh scientists, showed high anticonvulsive activity in a pentylentetrazole model of seizure, comparable to the classic drug Depakin. This research underscores the potential for derivatives of 1,3,4-thiadiazole in anticonvulsant therapy (Sych et al., 2018).
Anti-infectious Agents
Thiazolides, a novel class of anti-infectious agents effective against a range of pathogens, including intestinal protozoan parasites, bacteria, and viruses, are closely related to the queried compound's chemical family. The parent compound nitazoxanide and derivatives like the bromo-thiazolide RM4819 have been shown to induce cell death in colon carcinoma cell lines, suggesting a dual role in antimicrobial activity and potential cancer therapy (Brockmann et al., 2014).
Analytical Applications
The development of quality control methods for promising anticonvulsant substances, including spectroscopy and chromatography techniques, underscores the analytical applications of compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide. These methods facilitate the identification, impurity determination, and quantitative analysis of such compounds, critical for their standardization and potential medical application (Sych et al., 2018).
Antitumor Activity
Compounds structurally related to the queried chemical have shown potential in antitumor activity, particularly through the mechanism of DNA-DNA interstrand crosslinking. This activity suggests a promising avenue for the development of novel anticancer agents, leveraging the cytotoxic properties of such compounds to target cancer cells (Knox et al., 1991).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-11(22)16-15(12-6-3-2-4-7-12)19-18(26-16)20-17(23)13-8-5-9-14(10-13)21(24)25/h2-10H,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTQQZRUVRQUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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